7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-chloro-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-2-4-12(5-3-11)18-20-16(25-21-18)9-22-14-7-6-13(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKDIXDXLDTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting p-tolyl hydrazine with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Attachment of the benzo[b][1,4]oxazine core: The oxadiazole intermediate is then reacted with a chlorinated benzo[b][1,4]oxazine derivative under nucleophilic substitution conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may reduce the oxadiazole ring or other reducible groups.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzo[b][1,4]oxazine derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The introduction of the oxadiazole ring into various molecular frameworks has been shown to enhance cytotoxicity against different cancer cell lines. For instance:
- In a study involving novel 1,2,4-oxadiazole derivatives, compounds were tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. Some derivatives exhibited significant antiproliferative activity with IC values lower than those of established drugs like Prodigiosin .
- Another research demonstrated that the incorporation of electron-withdrawing groups in oxadiazole derivatives improved their biological activity, suggesting that structural modifications can lead to enhanced anticancer properties .
Case Study 1: Synthesis and Evaluation
A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds containing the 1,2,4-oxadiazole structure showed promising results against MCF-7 and HCT-116 cell lines. The most potent compounds had IC values significantly lower than those of reference drugs .
Case Study 2: Structural Modifications
In another study focusing on structural modifications of oxadiazole derivatives, researchers found that varying substituents on the aromatic rings could lead to significant changes in biological activity. This highlights the importance of chemical structure in determining the efficacy of anticancer agents .
Mechanism of Action
The mechanism of action of 7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1), focusing on structural variations, synthetic efficiency, and physicochemical properties.
Key Findings:
Core Heterocycle Impact: The benzoxazine-oxadiazole hybrid (target compound) shares synthetic pathways with acetates bearing substituted phenyl-oxadiazole groups, but the p-tolyl group increases steric bulk compared to simpler phenyl analogs . Replacing oxadiazole with isoxazole (as in ) reduces molecular weight (m/z 185 vs.
Substituent Effects: The p-tolyl group enhances lipophilicity (logP) compared to electron-withdrawing groups (e.g., p-chloro in ), which could influence blood-brain barrier penetration or protein binding. Chlorine at C7 (common in benzoxazines) is critical for bioactivity; its absence in shifts the pharmacological profile toward antiparasitic activity (e.g., Trypanosoma inhibition in ).
Synthetic Efficiency :
- Yields for benzoxazine derivatives consistently reach ~70%, regardless of oxadiazole or isoxazole substituents, indicating robust cyclization protocols .
- Elemental analysis discrepancies in (e.g., C: 66.25% found vs. 66.58% calculated) highlight the need for rigorous purification in halogen-containing analogs.
Biological Activity
7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzo[b][1,4]oxazinone core with an oxadiazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism of action often involves the inhibition of critical enzymes and pathways associated with cancer cell proliferation. Specifically, 1,3,4-oxadiazole derivatives have been shown to interact with various biological targets such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These interactions lead to the suppression of tumor growth and induction of apoptosis in malignant cells. For instance, studies have demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer cell lines .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. The presence of the oxadiazole ring enhances its ability to disrupt bacterial cell wall synthesis, making it effective against various pathogens. Research has shown that derivatives of this compound can achieve minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Antifungal Effects
In addition to antibacterial activity, this compound has been evaluated for antifungal efficacy. Studies indicate that certain structural modifications can significantly enhance antifungal potency against species such as Fusarium oxysporum .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. For example:
- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes critical for nucleic acid synthesis and cellular metabolism.
- Receptor Interaction : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Q & A
Basic Research Question
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 to confirm the oxadiazole and benzoxazinone moieties. Compare chemical shifts with reported analogs (e.g., δ 7.2–8.1 ppm for aromatic protons in p-tolyl groups) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (expected m/z ~414.08 for C₁₉H₁₅ClN₃O₃).
- HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) to assess purity (>95%) and detect impurities like unreacted starting materials .
Advanced Application : Employ X-ray crystallography (as in ) to resolve stereochemical ambiguities, particularly for the oxadiazole-methyl substitution pattern.
How can the compound’s stability under varying storage conditions be systematically assessed?
Advanced Research Question
- Accelerated Stability Studies :
- Solution Stability : Assess in DMSO, PBS, and cell culture media (e.g., DMEM + 10% FBS) using UV-Vis spectroscopy (λ_max ~270 nm) to detect hydrolysis products .
What strategies are recommended for SAR studies on derivatives of this compound?
Advanced Research Question
- Core Modifications :
- Biological Assays :
- Screen derivatives against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Compare IC₅₀ values with parent compound to identify critical pharmacophores.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with target proteins (e.g., COX-2) to rationalize activity trends .
How can environmental impact assessments guide the compound’s handling and disposal?
Basic Research Question
- Environmental Fate : Evaluate biodegradability via OECD 301F (closed bottle test) and adsorption potential using octanol-water partition coefficients (logP ~2.8 predicted) .
- Ecotoxicity : Conduct acute toxicity assays on Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) to establish safety thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
